5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of the propan-2-yl group and the carbamoyl group attached to the pyridine ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with isopropylamine under suitable conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler derivative of pyridine with a carboxylic acid group.
Propan-2-yl carbamate: Contains the propan-2-yl group and carbamate functionality but lacks the pyridine ring.
Uniqueness
5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid is unique due to the combination of the pyridine ring, propan-2-yl group, and carbamoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(propan-2-ylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)12-9(13)7-3-4-8(10(14)15)11-5-7/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
LXYKVLAJSHFOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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